α-カロテン

概要

説明

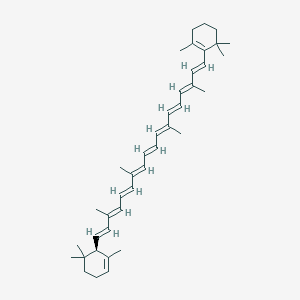

Alpha-carotene is a naturally occurring pigment found in various fruits and vegetables, belonging to the carotenoid family. It is chemically classified as a tetraterpenoid compound and is structurally similar to beta-carotene. The molecular formula of alpha-carotene is C40H56, and it has a molar mass of 552.873 g/mol . Alpha-carotene is known for its deep orange color, which is attributed to its 11 conjugated double bonds . One of its primary functions in the body is serving as a precursor for the synthesis of vitamin A, which is essential for vision, immune function, and cellular growth . Additionally, alpha-carotene possesses antioxidant properties, helping to neutralize harmful free radicals and protect cells from oxidative damage .

科学的研究の応用

Antioxidant Properties

Alpha-carotene is recognized for its strong antioxidant capabilities. It helps neutralize free radicals in the body, thereby reducing oxidative stress, which is linked to various chronic diseases such as cancer and cardiovascular diseases. Studies indicate that higher serum levels of alpha-carotene correlate with a reduced risk of mortality from these conditions. For instance, a cohort study found that individuals with elevated serum alpha-carotene levels had a significantly lower risk of death from all causes, including cancer and cardiovascular disease, over a 14-year follow-up period .

Cancer Prevention

Research has demonstrated that alpha-carotene may play a role in cancer prevention. Its consumption is associated with a lower risk of developing certain types of cancer, particularly lung and colon cancers. A case-control study highlighted that dietary intake of alpha-carotene-rich foods like carrots and sweet potatoes was inversely related to lung cancer risk . Furthermore, alpha-carotene has shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines, suggesting its potential as a chemopreventive agent .

Case Study: Colon Cancer

A study involving dietary assessments revealed that higher intake of alpha-carotene was linked to a lower incidence of colon cancer among participants. The data suggested that foods rich in alpha-carotene could be beneficial in reducing the risk of this disease .

Cardiovascular Health

Alpha-carotene's role extends to cardiovascular health as well. Research indicates that higher levels of this carotenoid are associated with lower risks of heart disease. A study found that individuals with higher serum concentrations had a significantly reduced risk of cardiovascular-related mortality . The mechanism behind this effect may involve the modulation of lipid profiles and reduction of inflammation within the cardiovascular system.

Cognitive Function

Emerging research suggests that alpha-carotene may also benefit cognitive health. A study indicated that higher circulating levels of alpha-carotene were associated with better cognitive performance in older adults at risk for cognitive decline . This highlights the potential for alpha-carotene not only as an antioxidant but also as a neuroprotective agent.

Metabolic Health

Dietary Sources and Bioavailability

Alpha-carotene is predominantly found in orange and dark green vegetables such as carrots, sweet potatoes, spinach, and kale. Its bioavailability can vary based on food matrix and preparation methods; for example, carotenoids are more bioavailable from cooked vegetables compared to raw ones . Understanding these factors is crucial for optimizing dietary intake.

| Food Source | Alpha-Carotene Content (µg/100g) |

|---|---|

| Carrots | 8280 |

| Sweet Potatoes | 8500 |

| Spinach | 540 |

| Kale | 600 |

| Pumpkin | 5000 |

作用機序

Target of Action

Alpha-carotene, a member of the carotenoid family, primarily targets the human body’s antioxidant system . It is converted into vitamin A (retinol) in the body, which plays a crucial role in vision, immune function, and cellular growth and differentiation .

Mode of Action

Alpha-carotene interacts with its targets by exerting antioxidant properties . It is capable of absorbing energy from oxygen free radicals, thereby neutralizing them and preventing oxidative damage . Furthermore, alpha-carotene is converted into vitamin A in the body, which is essential for various physiological functions .

Biochemical Pathways

The biosynthesis of alpha-carotene involves several key enzymes, including phytoene synthase, phytoene desaturase, and zeta-carotene desaturase . The regulation of alpha-carotene biosynthesis is influenced by various factors such as light, temperature, and hormone signaling . Alpha-carotene has been reported to exert various biochemical actions, including the inhibition of the Akt/mTOR, Bcl-2, SAPK/JNK, JAK/STAT, MAPK, Nrf2/Keap1, and NF-κB signaling pathways .

Pharmacokinetics

Alpha-carotene is absorbed in the intestine . The elimination of carotenoids, including alpha-carotene, takes several days with a half-life of 5-7 days . The bioconversion of alpha-carotene to retinal is dose-dependent .

Result of Action

The primary result of alpha-carotene’s action is its antioxidant effect, which helps protect the body from oxidative stress . Studies suggest that higher intake of alpha-carotene is associated with a reduced risk of various chronic diseases . Furthermore, the conversion of alpha-carotene into vitamin A contributes to maintaining healthy vision, immune function, and cellular growth and differentiation .

Action Environment

The action of alpha-carotene can be influenced by various environmental factors. For instance, the bioavailability of alpha-carotene is influenced by a variety of factors, including dietary composition . Moreover, the regulation of alpha-carotene biosynthesis can be affected by environmental conditions such as light and temperature .

生化学分析

Biochemical Properties

Alpha-carotene plays a significant role in biochemical reactions due to its antioxidant properties . It interacts with various enzymes, proteins, and other biomolecules, contributing to the prevention of various diseases, such as tumor formation, cardiovascular diseases, and vision-related issues . The antioxidant property of alpha-carotene may result from its double carbon-carbon bonds interacting with each other via conjugation, causing electrons in the molecule to move freely across these areas of the molecule .

Cellular Effects

Alpha-carotene influences cell function by acting as an antioxidant and playing a role in certain gene expression associated with cell-to-cell communication . It also modulates lipoxygenase activity and immune response , impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, alpha-carotene exerts its effects through its antioxidant properties. It can directly interact with some free radical species , thereby reducing oxidative stress in cells. This interaction helps prevent the formation of various diseases.

Temporal Effects in Laboratory Settings

Its antioxidant properties suggest that it may have long-term effects on cellular function, potentially reducing the risk of various diseases .

Metabolic Pathways

Alpha-carotene is involved in various metabolic pathways due to its role as an antioxidant . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.

準備方法

Synthetic Routes and Reaction Conditions: Alpha-carotene can be synthesized through various chemical methods. One common approach involves the Wittig reaction, where two phosphonium salt molecules, each containing 15 carbon atoms, are combined with one dialdehyde molecule containing 10 carbon atoms . This reaction typically requires specific conditions, such as the presence of a base and an inert atmosphere, to proceed efficiently.

Industrial Production Methods: In industrial settings, alpha-carotene is often extracted from natural sources, such as carrots, sweet potatoes, and pumpkins. The extraction process typically involves solvent extraction, where solvents like ethanol or hexane are used to dissolve the carotenoids from the plant material . The extracted carotenoids are then purified using techniques like high-performance liquid chromatography (HPLC) to obtain pure alpha-carotene .

化学反応の分析

Types of Reactions: Alpha-carotene undergoes various chemical reactions, including oxidation, hydrogenation, isomerization, and cyclization . These reactions can convert alpha-carotene into different derivatives or subgroups of carotenoids.

Common Reagents and Conditions:

Isomerization: Isomerization reactions can be induced by light or heat, converting the trans form of alpha-carotene to its cis isomers.

Major Products: The major products formed from these reactions include various oxidized, reduced, and isomerized forms of alpha-carotene, each with distinct chemical and biological properties .

生物活性

Alpha-carotene, a member of the carotenoid family, is recognized for its antioxidant properties and potential health benefits. This article delves into its biological activities, mechanisms of action, and implications for health based on diverse research findings.

Alpha-carotene is a tetraterpene with a chemical structure that allows it to act as a potent antioxidant. Its lipophilic nature enables it to integrate into cell membranes, where it can neutralize free radicals and prevent oxidative stress. Unlike beta-carotene, alpha-carotene is also a precursor to vitamin A, contributing to visual health and immune function.

Antioxidant Activity

Research indicates that alpha-carotene exhibits significant antioxidant activity. For instance, studies have shown that higher levels of alpha-carotene in the blood correlate with reduced oxidative stress markers such as malondialdehyde (MDA), suggesting improved cellular antioxidant status .

Comparative Antioxidant Activity

| Carotenoid | Antioxidant Activity (DPPH Scavenging) | Source |

|---|---|---|

| Alpha-Carotene | High | Various vegetables |

| Beta-Carotene | Moderate | Carrots, sweet potatoes |

| Lycopene | Very High | Tomatoes |

Cardiovascular Health

Epidemiological studies have linked higher dietary intake of alpha-carotene with a lower risk of cardiovascular diseases. A notable study found that individuals with elevated blood levels of alpha-carotene had a significantly reduced risk of mortality from cardiovascular issues over a 14-year follow-up period .

Cancer Prevention

Alpha-carotene has been shown to possess anti-carcinogenic properties. In animal studies, it was found to reduce the incidence of lung tumors significantly compared to controls . Additionally, dietary intake of yellow-orange and dark-green vegetables rich in alpha-carotene was associated with a decreased risk of lung cancer in humans .

Muscle Strength in Older Adults

Recent findings suggest that alpha-carotene may play a role in improving muscle strength among older adults. A study indicated that higher serum levels of this carotenoid are linked to better muscle performance, suggesting its potential as a dietary supplement for aging populations .

Case Studies

- Postprandial Vitamin A Conversion : A study assessed the conversion efficiency of alpha-carotene to vitamin A after consuming carrot meals. It was found that alpha-carotene contributed approximately 25% to the newly converted vitamin A pool in healthy adults .

- Longitudinal Study on Mortality : In a cohort study involving 3,810 participants, those with higher serum levels of alpha-carotene experienced lower overall mortality rates, particularly from cancer and cardiovascular diseases .

特性

IUPAC Name |

1,3,3-trimethyl-2-[3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-23,25-28,37H,15-16,24,29-30H2,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVAOWXLWRTKGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864072 | |

| Record name | 4',5'-Didehydro-5',6'-dihydro-beta,beta-carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。